molecular formula C7 H13 N O2 . Cl H B1181351 (2R,4R)-4-Methyl-pipecolinic acid hydrochloride CAS No. 74874-05-8

(2R,4R)-4-Methyl-pipecolinic acid hydrochloride

Cat. No.: B1181351
CAS No.: 74874-05-8
M. Wt: 179.64
InChI Key:
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Description

(2R,4R)-4-Methyl-pipecolinic acid hydrochloride is a chiral compound that belongs to the class of pipecolinic acid derivatives. It is characterized by the presence of a methyl group at the fourth position of the pipecolinic acid ring and exists as a hydrochloride salt. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Methyl-pipecolinic acid hydrochloride can be achieved through various synthetic routes One common method involves the diastereoselective synthesis of the compound from commercially available starting materialsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high diastereoselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as esterification, hydrogenation, and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Methyl-pipecolinic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

(2R,4R)-4-Methyl-pipecolinic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,4R)-4-Methyl-pipecolinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of protein conformation, or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R)-4-Methyl-pipecolinic acid hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group at the fourth position. This structural feature imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its chiral nature also makes it valuable in asymmetric synthesis and drug development .

Properties

IUPAC Name

(2R,4R)-4-methylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHDXJSQHVCVDP-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@H](C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74874-05-8
Record name rac-(2R,4R)-4-methylpiperidine-2-carboxylic acid hydrochloride
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